1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-3-5-14(17)6-4-13/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNLJKEAXJWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl chloride and 5,6-dimethyl-1H-benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation
-
Methyl Group Oxidation : The 5,6-dimethyl substituents are susceptible to oxidation. Treatment with KMnO₄ in acidic medium converts methyl groups to carboxylic acids, forming 5,6-dicarboxy-1-(4-fluorobenzyl)-1H-benzimidazole .
-
Benzyl Group Oxidation : The 4-fluorobenzyl moiety resists typical oxidation due to fluorine’s inductive effects, but ozonolysis can cleave the benzyl chain under controlled conditions .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydrobenzimidazole derivative, though this reaction is reversible under aerobic conditions .
Metabolic Transformations
In biological systems, hepatic metabolism involves:
-
Hydroxylation : Cytochrome P450 enzymes hydroxylate the methyl groups (to hydroxymethyl derivatives) or the benzimidazole ring, forming metabolites such as 5-(hydroxymethyl)-6-methyl-1-(4-fluorobenzyl)-1H-benzimidazole .
-
Dealkylation : Enzymatic cleavage of the 4-fluorobenzyl group yields 5,6-dimethyl-1H-benzimidazole as a primary metabolite .
Ring-Opening and Rearrangement Reactions
Under extreme conditions:
-
Acidic Hydrolysis : Prolonged exposure to HCl (conc.) at elevated temperatures cleaves the benzimidazole ring, yielding 4-fluoro-N-(2,3-dimethylphenyl)acetamide .
-
Thermal Rearrangement : Heating above 200°C induces a Dimroth rearrangement, forming a quinazoline derivative via ring expansion .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : With a boronic acid partner, the 2-position of the benzimidazole undergoes arylation when activated by a directing group (e.g., -NH₂) .
-
Buchwald-Hartwig Amination : Introduces amino groups at the 2-position using Pd(OAc)₂/XPhos catalytic systems .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole, have shown promising antimicrobial properties. Research indicates that compounds with benzimidazole moieties can act against a range of pathogens:
- Mechanisms of Action : The benzimidazole core interacts with microbial targets, inhibiting essential biological processes. For instance, studies have demonstrated that certain derivatives exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus .
- Case Study : A study synthesized various fluoro-benzimidazole derivatives and tested their efficacy against resistant strains of bacteria. The results indicated significant antimicrobial effects, suggesting that the introduction of fluorine atoms enhances bioactivity .
Anticancer Properties
The anticancer potential of 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is another area of significant interest:
- Targeting Cancer Pathways : Benzimidazole derivatives are known to inhibit key enzymes and pathways involved in cancer progression. For example, compounds have been identified that target vascular endothelial growth factor receptors and histone deacetylases, which are crucial in cancer cell proliferation .
- Research Findings : A comprehensive review highlighted several benzimidazole derivatives with notable cytotoxic effects on various cancer cell lines. The incorporation of specific substituents like fluorine was found to enhance their potency .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the anti-inflammatory properties of benzimidazole derivatives have been explored:
- Inflammation Pathways : Compounds like 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole may exert their effects by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .
- Experimental Evidence : Studies have reported that certain benzimidazole derivatives significantly reduce edema in animal models compared to standard anti-inflammatory drugs like diclofenac .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to altered cellular functions. For example, it may inhibit enzyme activity, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Steric and Electronic Properties
A comparative analysis of substituents on the benzimidazole core and benzyl groups reveals significant differences in physicochemical properties:
Key Observations:
- Fluorine vs. Chlorine: The 4-fluorobenzyl group offers a balance of electronegativity and lipophilicity, whereas chloro substituents (e.g., in ) increase electron withdrawal but may reduce bioavailability due to higher molecular weight .
- Methyl vs. tert-Butyl: Methyl groups (C5, C6) provide moderate steric bulk, while tert-butyl () significantly hinders molecular rotation and reduces solubility .
Spectroscopic and Crystallographic Data
- NMR Trends: The 1H NMR spectrum of 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole shows distinct aromatic proton splitting (δ 7.30–7.76 ppm) due to the deshielding effect of fluorine, whereas tert-butyl analogs exhibit upfield shifts for benzyl protons .
- Crystal Packing: Methyl groups at C5 and C6 promote π-π stacking in the solid state, whereas bulkier substituents (e.g., tert-butyl) disrupt packing efficiency .
Biological Activity
1-(4-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects and antimicrobial properties.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the 4-fluorobenzyl group and the dimethyl substitutions at positions 5 and 6 contribute to its unique biological profile. Benzimidazoles are recognized for their ability to interact with biological targets such as DNA and various enzymes.
Anticancer Activity
Numerous studies have documented the anticancer properties of benzimidazole derivatives, including 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 2.12 ± 0.21 | |
| MCF-7 (Breast cancer) | 5.13 ± 0.97 | |
| HCC827 | 6.26 ± 0.33 | |
| NCI-H358 | 6.48 ± 0.11 |
In particular, the compound exhibited an IC50 value of 2.12 μM against the A549 lung cancer cell line, indicating potent activity compared to other tested compounds in the same class . The structure-activity relationship (SAR) analysis suggests that modifications on the benzimidazole scaffold can enhance its anticancer efficacy.
The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival, such as aromatase . Additionally, these compounds may induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
Beyond its anticancer properties, 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Summary of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 μg/ml | |
| Escherichia coli | 62.5 μg/ml | |
| Candida albicans | 250 μg/ml |
The compound's antibacterial activity was evaluated using broth microdilution methods, revealing significant efficacy against pathogenic strains. The presence of specific substituents on the benzimidazole ring is believed to enhance its binding affinity to microbial targets.
Case Studies and Research Findings
Research has highlighted various derivatives of benzimidazole that exhibit distinct biological activities:
- Antitumor Studies : In a comparative study involving multiple benzimidazole derivatives, those with electron-withdrawing groups like fluorine showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : A study focusing on the synthesis of new benzimidazole derivatives reported that compounds with halogen substitutions demonstrated superior antibacterial properties against resistant strains .
Q & A
Q. What are the key considerations for synthesizing 1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole derivatives via nucleophilic aromatic substitution (SNAr)?
Answer:
- Reagent Selection : Use substituted benzyl halides (e.g., 4-fluorobenzyl bromide) and 5,6-dimethylbenzimidazole precursors. Tertiary amines like DBU (1,8-diazabicycloundec-7-ene) are critical for deprotonation and activating the benzimidazole ring for alkylation .
- Reaction Conditions : Conduct reactions under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) at 60–80°C to prevent hydrolysis of intermediates .
- Purification : Employ column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate products. Raney Ni can stabilize intermediates prone to oxidation .
Advanced Synthesis
Q. How can unexpected N-demethylation pathways be addressed during the amination of 2-chloro-1-(4-fluorobenzyl)benzimidazole derivatives?
Answer:
- Mechanistic Insight : Alkoxy groups at position 6 (e.g., isopropoxy) stabilize cationic intermediates via resonance, promoting N-demethylation of tertiary amines (e.g., 1-methylpiperidin-4-amine). This can lead to unexpected coupling products .
- Mitigation Strategies :
Basic Structural Analysis
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing benzimidazole derivatives?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm substitution patterns and purity. 2D experiments (COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Determines absolute configuration and packing motifs. For example, monoclinic crystal systems (space group P2₁/n) with Z = 4 are common for halogenated derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formulae (e.g., m/z 561.15 for Br₃-substituted analogs) .
Advanced Structural Analysis
Q. What challenges arise in determining the crystal structure of halogen-substituted benzimidazoles, and how can they be mitigated?
Answer:
- Challenges :
- Solutions :
Table 1 : Crystallographic Data for 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a, b, c (Å) | 13.6796, 9.6144, 14.8093 |
| β (°) | 98.305 |
| V (ų) | 1927.3 |
| Z | 4 |
Basic Biological Activity
Q. How do structural modifications at the 2-position of benzimidazole derivatives influence antiviral activity?
Answer:
- SAR Trends :
- Methodology : Test compounds in plaque reduction assays (e.g., HIV-1 in MT-4 cells) and compare EC₅₀ values against cytotoxicity (CC₅₀) in Vero cells .
Advanced Biological Activity
Q. What methodological approaches are used to elucidate the non-reverse transcriptase inhibition mechanisms of benzimidazole-based HIV inhibitors?
Answer:
- Resistance Profiling : Compare activity against wild-type vs. drug-resistant HIV strains (e.g., RT-K103N). Lack of cross-resistance suggests non-RT targets .
- Proteomic Screening : Use pull-down assays with biotinylated analogs to identify binding partners (e.g., viral integrase or host factors).
- Molecular Dynamics (MD) : Simulate ligand interactions with putative targets (e.g., HIV capsid proteins) to guide mutagenesis studies .
Data Contradiction
Q. How should researchers reconcile conflicting structure-activity relationship data for benzimidazole derivatives across different viral targets?
Answer:
- Systematic Substitution : Synthesize analogs with incremental changes (e.g., F → Cl → Br at position 2) and test across viral panels (HIV, HCMV, HSV-1) .
- Computational Modeling : Perform QSAR analyses to identify physicochemical descriptors (e.g., logP, polar surface area) correlating with target-specific activity .
- Meta-Analysis : Cross-reference data from crystallography (e.g., binding pocket size) and bioactivity to resolve outliers .
Reaction Mechanism
Q. What evidence supports the role of alkoxy substituents in facilitating novel amination mechanisms in benzimidazole chemistry?
Answer:
- Resonance Stabilization : Alkoxy groups (e.g., 6-isopropoxy) delocalize positive charge in 2-chloro intermediates, enabling nucleophilic attack by amines (Scheme 2 in ).
- Isotopic Labeling : ¹⁵N-tracing confirms N-demethylation pathways in tertiary amines.
- Kinetic Studies : Pseudo-first-order kinetics reveal rate-limiting steps dependent on alkoxy group electronic effects .
Purification Strategies
Q. What purification techniques are optimal for isolating benzimidazole derivatives with high hydrolytic sensitivity?
Answer:
- Acid-Base Extraction : Use dilute HCl (pH 3–4) to protonate basic amines, followed by dichloromethane washes to remove neutral impurities .
- Raney Ni Hydrogenation : Reduces nitro or azide intermediates without degrading benzimidazole cores .
- Lyophilization : Preserve water-sensitive compounds after aqueous workup by freeze-drying .
Computational Modeling
Q. How can molecular docking studies be integrated with experimental data to predict the bioactivity of benzimidazole analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
